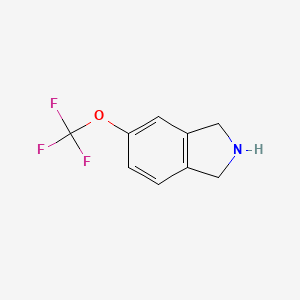

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

Overview

Description

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole is a compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .Molecular Structure Analysis

The trifluoromethoxy group is a chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms . This group is attached to the rest of the molecule by a bridging oxygen atom .Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . Especially selective C-H trifluoromethoxylation of pyridines remains a formidable challenge .Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, recent advances have developed several innovative reagents to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

TAk1 Kinase Inhibitors

5-(Trifluoromethoxy)isatin is used as a reactant for the preparation of oxindole derivatives as TAk1 kinase inhibitors . TAk1 kinase is a type of enzyme that plays a crucial role in cellular processes such as inflammation, apoptosis, and cell growth. Inhibitors of this kinase are being researched for potential therapeutic applications in various diseases.

Herpes Simplex Virus (HSV) Inhibitors

This compound is also used in the synthesis of isatin thiosemicarbazones via condensation with thiosemicarbazones as herpes simplex virus (HSV) inhibitors . HSV is a common virus that causes infections of the skin, mouth, genitals, or eyes. Developing new inhibitors could lead to more effective treatments for HSV infections.

RET Kinase Inhibitors

Another application of 5-(trifluoromethoxy)isatin is in the synthesis of 3-substituted 2-indolinone RET kinase inhibitors . RET kinase is an enzyme that has been implicated in several types of cancer, including thyroid cancer and lung cancer. Inhibitors of this kinase are being researched for potential therapeutic applications in these cancers.

Antiseizure Agents

5-(Trifluoromethoxy)isatin is also used for the preparation of indolone acetamides as antiseizure agents . Seizures are symptoms of a brain problem, and they can be caused by many conditions that affect the brain. These agents could potentially provide a new approach to seizure treatment.

Medicinal Chemistry

Trifluoromethoxyquinoline-5-boronic acid, a related compound, offers diverse applications due to its unique properties, aiding in the advancement of various fields such as medicinal chemistry. This suggests that 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole could also have potential applications in medicinal chemistry.

Materials Science

The unique properties of trifluoromethoxyquinoline-5-boronic acid also aid in the advancement of materials science. This suggests that 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole could have potential applications in materials science.

Organic Synthesis

Trifluoromethoxyquinoline-5-boronic acid is used in organic synthesis. This suggests that 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole could also be used in organic synthesis, potentially expanding the range of compounds that can be synthesized.

Safety and Hazards

The safety data sheet for 5-(Trifluoromethoxy)isatin, a compound similar to 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole, suggests avoiding inhalation of vapours and spray/mists, and using suitable respiratory protection if ventilation is inadequate . It also suggests avoiding contact with skin and eyes .

Future Directions

The trifluoromethoxy group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Despite the development of methods for the synthesis of trifluoromethoxylated compounds that has been an area of great interest, only a few examples have been reported for the synthesis of trifluoromethoxylated arenes and heteroarenes . Therefore, future research may focus on developing more efficient methods for the synthesis of such compounds.

properties

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVQHJSIHQKWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250465 | |

| Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole | |

CAS RN |

1211532-42-1 | |

| Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211532-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3090363.png)

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)

![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)

![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)